![molecular formula C11H23Cl2N3O B1398261 4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride CAS No. 1219957-79-5](/img/structure/B1398261.png)
4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Overview
Description
Scientific Research Applications
Pharmacology
In the realm of pharmacology, this compound is recognized for its role in the synthesis of various pharmacologically active molecules. Its piperidine and piperazinone moieties are often found in drugs due to their engagement with biological targets . The compound’s structural features make it a valuable precursor in the design of molecules with potential therapeutic effects.
Neuroscience
The piperidine derivative is also of interest in neuroscience research. Piperidine structures are known to interact with neural receptors and can influence neurotransmitter activity. This makes the compound a candidate for the development of neuroactive drugs that could potentially treat disorders such as depression, anxiety, and schizophrenia.
Drug Development
In drug development, “4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride” serves as a building block for creating new chemical entities. Its versatility allows for the exploration of novel drug candidates with improved efficacy and safety profiles. The compound’s ability to be modified chemically makes it a valuable tool in medicinal chemistry.
Safety And Hazards
properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-3-10-1-4-12-5-2-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJZSDGTUHTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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